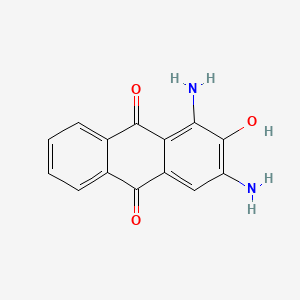

1,2-苯并噁唑-3-羧酰胺

描述

1,2-Benzoxazole-3-carboxamide is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH. The C–Br stretching of aromatic bromo compounds shows band around 705 cm −1. The presence of Ar–NO 2 group in compounds was indicated by the appearance of asymmetric Ar–NO 2 stretches in the scale of 1347–1339 cm −1 .

Chemical Reactions Analysis

The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

Physical And Chemical Properties Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH. The C–Br stretching of aromatic bromo compounds shows band around 705 cm −1. The presence of Ar–NO 2 group in compounds was indicated by the appearance of asymmetric Ar–NO 2 stretches in the scale of 1347–1339 cm −1 .

科学研究应用

1. 治疗肠易激综合征的潜力

杨等人(2010年)的研究发现了一类2-取代苯并噁唑羧酰胺,包括1,2-苯并噁唑-3-羧酰胺,作为有效的功能性5-HT3受体拮抗剂。这些化合物显示出在治疗与5-HT3受体功能异常相关的疾病方面的潜在用途,特别是腹泻型肠易激综合征(IBS-D)(Yang et al., 2010)。

2. 有机化学中的合成和应用

Boeini和Najafabadi(2009年)的研究概述了在水介质中合成苯并噁唑的有效方法。这种方法对于开发各种苯并噁唑衍生物至关重要,包括在制药和材料科学中具有重要意义的1,2-苯并噁唑-3-羧酰胺(Boeini & Najafabadi,2009年)。

3. 抗炎和抗氧化活性

Paralapalli等人(2014年)探讨了2-氨基-N-(取代烷基)苯并噁唑-5-羧酰胺的合成和评价,用于抗炎和抗氧化活性。他们的研究突出了这些化合物的双重抗炎和抗氧化潜力,表明在医学和制药研究中具有重要意义(Paralapalli et al., 2014)。

4. 对金黄色葡萄球菌的抑制活性

张等人(2016年)的研究侧重于合成新型2-苯基-苯并[d]噁唑-7-羧酰胺衍生物,包括与1,2-苯并噁唑-3-羧酰胺相关的衍生物,并评估它们对金黄色葡萄球菌蛋白酶A的抑制活性。这些化合物显示出有希望的结果,表明在对抗细菌感染方面具有潜在应用(Zhang et al., 2016)。

5. 有机合成中的光刺激反应

Vaillard等人(2012年)的研究讨论了通过光刺激反应合成6-取代的2-吡咯基和2-吲哚基苯并噁唑的方法。这种方法可以应用于合成1,2-苯并噁唑-3-羧酰胺衍生物,为有机合成和制药开发提供新途径(Vaillard et al., 2012)。

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, there is potential for future research and development in this area .

属性

IUPAC Name |

1,2-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMEWQCUWNSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599546 | |

| Record name | 1,2-Benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzoxazole-3-carboxamide | |

CAS RN |

52046-80-7 | |

| Record name | 1,2-Benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)

![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)

![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)

![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)